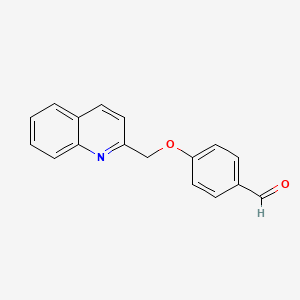

4-(2-quinolinylmethoxy)Benzaldehyde

Description

4-(2-Quinolinylmethoxy)Benzaldehyde is a benzaldehyde derivative substituted at the para position with a 2-quinolinylmethoxy group. The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, imparts unique electronic and steric properties to the molecule. The aldehyde functional group offers reactivity for further synthetic modifications, making it a versatile intermediate.

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

4-(quinolin-2-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C17H13NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-11H,12H2 |

InChI Key |

BYPHHRAYJCPPFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Quinolinylmethoxy)Benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Comparisons :

Substituent Electronic Effects: Electron-donating groups (e.g., methoxy in 4-(2-Methoxyphenyl)Benzaldehyde ) increase the electron density of the benzaldehyde ring, reducing its reactivity toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., nitro in 4-(Benzyloxy)-3-Methoxy-2-Nitrobenzaldehyde ) enhance electrophilicity, favoring nucleophilic additions. The quinoline moiety in the target compound introduces both electron-withdrawing (via the aromatic N) and electron-donating (via methoxy) effects, creating a balanced electronic profile for selective reactivity.

Steric and Solubility Considerations: Bulky substituents like benzyloxy (4-Benzyloxybenzaldehyde ) or hexyloxy (4-(Hexyloxy)Benzaldehyde ) increase hydrophobicity, limiting aqueous solubility but improving lipid membrane penetration. The quinoline group adds steric bulk but also enables π-π stacking and hydrogen bonding, which are critical for binding to biological targets.

Biological and Industrial Applications: Quinoline derivatives are prominent in antifungal and antimicrobial applications (e.g., highlights similar compounds with 90–96% bioactivity ). Trifluoromethyl (4-(Trifluoromethyl)Benzaldehyde ) and furan (4-(5-Methyl-Furan-2-yl)Benzaldehyde ) groups are leveraged in agrochemicals due to their metabolic stability and heterocyclic reactivity.

Synthetic Utility :

- The aldehyde group in all compounds serves as a reactive handle for condensation , Schiff base formation , or cyclization reactions (e.g., details cycloaddition with phthalic anhydride ).

Research Findings and Gaps

- Antifungal Activity: Compounds with complex substituents (e.g., acetyloxy, dimethoxy) exhibit antifungal properties ( ), suggesting that the quinoline variant may also show similar activity.

- Synthetic Challenges: Positional isomerism (e.g., 2- vs. 8-quinolinyl substitution in ) significantly impacts reactivity and bioactivity, warranting further regioselective studies.

- Data Limitations: Direct experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, highlighting a need for targeted characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.